molecular formula C19H22N4O3 B6455436 N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 2326916-76-9

N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B6455436
CAS No.: 2326916-76-9
M. Wt: 354.4 g/mol
InChI Key: ASIQTQVSPIBEMR-UHFFFAOYSA-N
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Description

“N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide” is a chemical compound that is part of a series of new N-substituted derivatives . It is related to compounds that have been studied for their affinities with 5-HT1A, 5-HT2A, and alpha 1 receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-substituted derivatives were synthesized, and their receptor affinities were determined . Another study reported the synthesis of peptidomimetics containing a pyrrolone fragment by a tandem combination of Doebner and Ugi-type multicomponent reactions with controlled diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction for precise determination .

Properties

IUPAC Name

N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)20-17(24)12-22-8-9-23-16(18(22)25)11-15(21-23)13-6-5-7-14(10-13)26-4/h5-11H,12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIQTQVSPIBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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